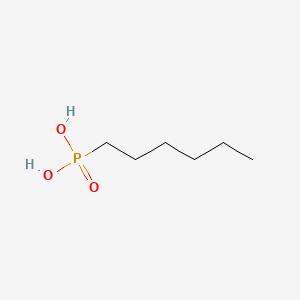

Acide hexylphosphonique

Vue d'ensemble

Description

Hexylphosphonic acid (HPA) is a phosphonic acid derivative that can be used as a capping agent and a surfactant .

Molecular Structure Analysis

The molecular formula of Hexylphosphonic acid is C6H15O3P . It has an average mass of 166.155 Da and a monoisotopic mass of 166.075882 Da .Chemical Reactions Analysis

The interaction of Hexylphosphonic acid with the Cu(111) surface has been evaluated in an aqueous acidic and in an ethanol solution by Monte Carlo and molecular dynamics simulations .Physical And Chemical Properties Analysis

Hexylphosphonic acid is a solid substance . It has a melting point of 97-103 °C .Applications De Recherche Scientifique

Synthèse de nanoparticules

L'Acide hexylphosphonique (HPA) est utilisé dans la synthèse de nanoparticules, y compris les points quantiques, les nanométaux et les nanocéramiques . Sa capacité à agir comme agent de captage contribue à stabiliser ces particules et à contrôler leur taille et leur forme pendant la synthèse. Ceci est crucial pour adapter les propriétés des nanoparticules à des applications spécifiques, telles que l'électronique, la photonique et les systèmes d'administration de médicaments.

Revêtement de surface

Le composé est également utilisé pour le revêtement de divers matériaux, y compris les nanoparticules, en formant des monocouches hydrophobes condensées . Cette application est importante pour créer des surfaces hydrofuges, améliorer la durabilité des matériaux et développer des revêtements anticorrosion.

Chimie supramoléculaire

En raison de son analogie structurale avec la partie phosphate, l'HPA trouve une application en chimie supramoléculaire pour la conception de matériaux hybrides . Il peut introduire des propriétés spécifiques telles que la solubilité dans l'eau, la coordination ou les propriétés supramoléculaires, qui sont essentielles pour la construction d'assemblages moléculaires complexes.

Propriétés bioactives

L'HPA et d'autres acides phosphoniques sont connus pour leurs propriétés bioactives. Ils sont utilisés dans le développement de médicaments, en tant que médicaments ou promédicaments . La similitude des acides phosphoniques avec les molécules biologiques naturelles leur permet d'interagir efficacement avec les systèmes biologiques, ce qui les rend précieux en chimie médicinale.

Chimie analytique

En chimie analytique, l'HPA est utilisé pour la fonctionnalisation de surfaces . Cette application est particulièrement utile dans le développement de capteurs et d'essais où les propriétés de surface doivent être modifiées pour détecter des molécules ou des ions spécifiques.

Imagerie médicale

Les dérivés de l'HPA sont explorés pour leur potentiel en imagerie médicale . En se fixant à des tissus ou des cellules spécifiques, ils peuvent servir d'agents de contraste dans les techniques d'imagerie, contribuant au diagnostic et au suivi de divers états de santé.

Ciblage osseux

Les acides phosphoniques, en raison de leur affinité pour le tissu osseux, sont utilisés pour le ciblage osseux . Cela rend l'HPA précieux dans la recherche et le développement de traitements pour les maladies osseuses, telles que l'ostéoporose.

Recherche sur les phosphoantigènes

Enfin, l'HPA est utilisé dans l'étude des phosphoantigènes, qui sont des composés qui stimulent le système immunitaire . Cette application est importante en immunologie et dans le développement de vaccins, où la compréhension de l'interaction entre les phosphoantigènes et le système immunitaire est cruciale.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Hexylphosphonic acid, a phosphonic acid derivative, primarily targets lipase, an enzyme that catalyzes the hydrolysis of triglycerides . This interaction with lipase is crucial for the compound’s biological activity.

Mode of Action

The interaction of Hexylphosphonic acid with its target, lipase, results in the hydrolysis of triglycerides . This process involves the breakdown of triglycerides into glycerol and fatty acids, a critical step in lipid metabolism.

Biochemical Pathways

Hexylphosphonic acid, through its action on lipase, affects the lipid metabolism pathway. The hydrolysis of triglycerides is a key step in this pathway, leading to the production of glycerol and fatty acids. These products can then enter various downstream pathways, contributing to energy production, lipid synthesis, and other metabolic processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of Hexylphosphonic acid, determining its effectiveness in exerting its biological effects .

Result of Action

The primary molecular effect of Hexylphosphonic acid’s action is the hydrolysis of triglycerides into glycerol and fatty acids . This process can influence various cellular functions, given the role of these products in energy production, lipid synthesis, and other metabolic activities.

Analyse Biochimique

Biochemical Properties

Hexylphosphonic acid plays a significant role in biochemical reactions, particularly as a surfactant to disperse multi-walled carbon nanotubes and modify the surface of barium titanate . It interacts with various enzymes, proteins, and biomolecules, influencing their activity and stability. For instance, hexylphosphonic acid can bind to the surface of nanoparticles, altering their properties and enhancing their dispersion in aqueous solutions . This interaction is crucial for the development of advanced materials and nanotechnology applications.

Cellular Effects

Hexylphosphonic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that hexylphosphonic acid can cause severe skin burns and eye damage, indicating its potential cytotoxic effects . Additionally, it may interact with cellular membranes, altering their permeability and affecting the transport of molecules across the cell membrane .

Molecular Mechanism

The molecular mechanism of hexylphosphonic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Hexylphosphonic acid can act as a capping agent, binding to the surface of nanoparticles and stabilizing them in solution . This binding interaction can inhibit or activate specific enzymes, depending on the nature of the interaction. Furthermore, hexylphosphonic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexylphosphonic acid can change over time. The stability and degradation of hexylphosphonic acid are critical factors that influence its long-term effects on cellular function. Studies have shown that hexylphosphonic acid can degrade over time, leading to the formation of phosphonic acid anhydride . This degradation can affect the compound’s efficacy and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of hexylphosphonic acid vary with different dosages in animal models. At low doses, hexylphosphonic acid may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of hexylphosphonic acid can cause severe skin burns and eye damage, highlighting its potential toxicity . It is essential to determine the appropriate dosage to minimize adverse effects and maximize the compound’s benefits.

Metabolic Pathways

Hexylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This inhibition can affect metabolic pathways, leading to changes in metabolite levels and cellular function.

Transport and Distribution

Hexylphosphonic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can bind to cellular membranes, influencing its localization and accumulation within specific cellular compartments . This binding interaction is crucial for the compound’s efficacy and its impact on cellular processes.

Subcellular Localization

The subcellular localization of hexylphosphonic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Hexylphosphonic acid can localize to cellular membranes, where it interacts with membrane proteins and affects their function . This localization is essential for the compound’s activity and its role in cellular processes.

Propriétés

IUPAC Name |

hexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAEWLHSDGBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963772 | |

| Record name | Hexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-24-8 | |

| Record name | 4721-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

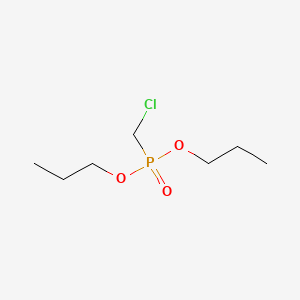

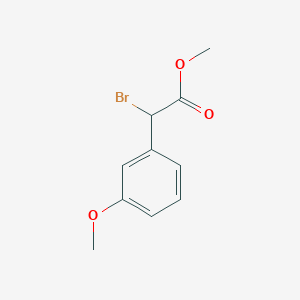

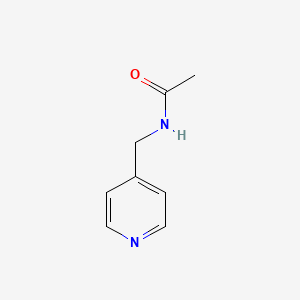

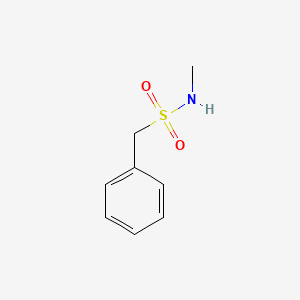

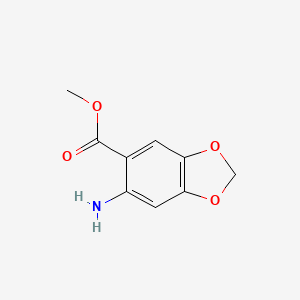

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)